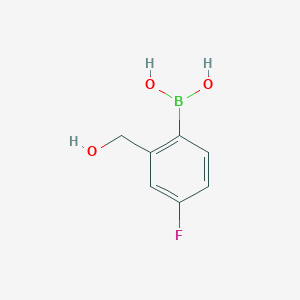

(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Vue d'ensemble

Description

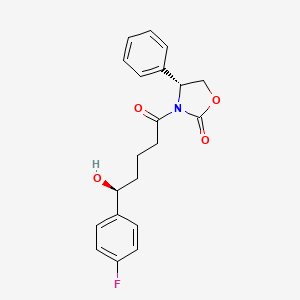

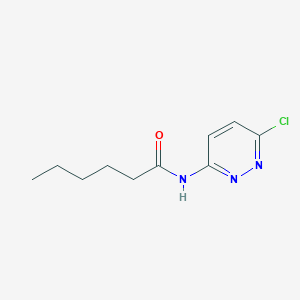

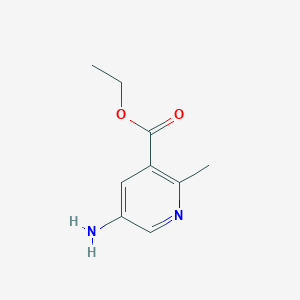

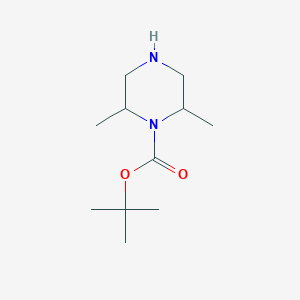

“(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid” is a chemical compound with the molecular formula C7H8BFO3 . It is a boronic acid derivative with a fluorine atom and a hydroxymethyl group attached to the phenyl ring . This compound is used in early discovery research and is part of a collection of unique chemicals .

Synthesis Analysis

While specific synthesis methods for “(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid” were not found, boronic acids and their derivatives are generally synthesized through catalytic protodeboronation of pinacol boronic esters . The process involves a radical approach and can be applied to 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis

The molecular structure of “(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid” consists of a phenyl ring with a fluorine atom at the 4-position and a hydroxymethyl group at the 2-position . The phenyl ring is also bonded to a boronic acid group . The SMILES string representation of this compound isB(O)(O)c1c(ccc(c1)CO)F . Chemical Reactions Analysis

Boronic acids, including “(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid”, are commonly used as reactants in various coupling reactions . These include Suzuki-Miyaura coupling, Pd-catalyzed direct arylation, Mizoroki-Heck coupling, and Cu-catalyzed Petasis reactions . They can also participate in oxidative Heck reactions and intramolecular C-H amidation sequences .Physical And Chemical Properties Analysis

“(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid” is a solid compound . Its molecular weight is 169.95 g/mol . The compound’s melting point and other physical properties were not found in the retrieved information.Applications De Recherche Scientifique

- Field : Organic Chemistry

- Application : This compound is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

- Method : The process involves the use of a palladium catalyst and a base to couple boronic acids with organic halides .

- Results : The reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Suzuki–Miyaura Coupling

Synthesis of Biologically Active Terphenyls

- Field : Organic Chemistry

- Application : This compound can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates .

- Method : The specific methods of synthesis are not provided in the source .

- Results : The results or outcomes of this application are not specified in the source .

Coupling Reactions with Arenediazonium Tetrafluoroborates

Reactions with Iodonium Salts and Iodanes

- Field : Organic Chemistry

- Application : This compound can be used in the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes .

- Method : The specific methods of synthesis are not provided in the source .

- Results : The results or outcomes of this application are not specified in the source .

- Field : Medicinal Chemistry

- Application : This compound can be used in the synthesis of biologically active compounds including imidazo [4,5-b]pyrazin-2-ones for use as mTOR kinase inhibitors and human immunodeficiency virus protease inhibitors with activity against resistant viruses .

- Method : The specific methods of synthesis are not provided in the source .

- Results : The results or outcomes of this application are not specified in the source .

Preparation of Phenylboronic Catechol Esters

Synthesis of Biologically Active Compounds

Safety And Hazards

Orientations Futures

The future directions for “(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid” and similar compounds likely involve their continued use in chemical synthesis, particularly in coupling reactions . Their role in the synthesis of biologically active compounds also suggests potential applications in medicinal chemistry and drug discovery .

Propriétés

IUPAC Name |

[4-fluoro-2-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,10-12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCNOFNVHZOFOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648090 | |

| Record name | [4-Fluoro-2-(hydroxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid | |

CAS RN |

1061223-45-7 | |

| Record name | [4-Fluoro-2-(hydroxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,2-Dimethyl-3-indolyl)-3-[4-(diethylamino)-2-methylphenyl]phthalide](/img/structure/B1343911.png)

![(2e)-3-{3-[6-(4-Methyl-1,4-Diazepan-1-Yl)pyrazin-2-Yl]phenyl}prop-2-Enoic Acid](/img/structure/B1343932.png)